Nicotiflorin Nicotiflorin Kaempferol-3-rutinoside is a kaempferol O-glucoside that is kaempferol attached to a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue at position 3 via a glycosidic linkage. It has been isolated from the leaves of Solanum campaniforme. It has a role as a metabolite, a radical scavenger and a plant metabolite. It is a rutinoside, a trihydroxyflavone, a disaccharide derivative and a kaempferol O-glucoside.
Nicotiflorin is a natural product found in Camellia sinensis, Camellia reticulata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17650-84-9
VCID: VC21338303
InChI: InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
SMILES:
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol

Nicotiflorin

CAS No.: 17650-84-9

VCID: VC21338303

Molecular Formula: C27H30O15

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

Nicotiflorin - 17650-84-9

Description

Nicotiflorin is a flavonoid glycoside, specifically known as kaempferol-3-O-rutinoside, with a molecular formula of C27H30O15 and a molecular weight of 594.518 . It is primarily extracted from traditional Chinese medicines such as Flos Carthami (safflower) and has also been identified in other plants like Camellia sinensis . Nicotiflorin exhibits significant biological activities, including potent antiglycation and neuroprotective effects, making it a compound of interest in medical research .

Antiglycation Activity

Nicotiflorin has been shown to possess potent antiglycation activity, which is crucial in preventing the formation of advanced glycation end-products (AGEs). AGEs are linked to several diseases, including diabetes and its complications . By inhibiting the formation of AGEs, nicotiflorin may help mitigate the risk associated with these conditions.

Neuroprotection

Nicotiflorin also exhibits neuroprotective effects, which could be beneficial in treating neurological disorders. Its ability to protect neuronal cells from damage makes it a promising compound for further research in neurology .

Anti-Inflammatory Activity

Studies have demonstrated that nicotiflorin from Tricyrtis maculata possesses satisfactory anti-inflammatory activity and endothelial protection. It can reduce the release of nitric oxide (NO), a key inflammatory mediator, after endothelial cell damage . This activity suggests potential applications in treating inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of nicotiflorin are thought to involve multicomponent, multitarget, and multichannel synergistic effects. It may regulate the Akt/FoxO/BCl signaling pathway, contributing to its therapeutic effects . Additionally, nicotiflorin has shown high binding activity with matrix metalloproteinase 9 (MMP9), indicating its potential as an active substance in treating conditions like acute myocardial infarction (AMI) .

Research Findings and Future Directions

Recent studies have highlighted the potential of nicotiflorin in various therapeutic areas, including inflammation and cardiovascular diseases. Further research is needed to fully explore its mechanisms and to develop it into a clinical treatment. The compound's ability to modulate key signaling pathways and protect endothelial cells makes it an attractive candidate for drug development .

CAS No. 17650-84-9
Product Name Nicotiflorin
Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Standard InChIKey RTATXGUCZHCSNG-QHWHWDPRSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Synonyms kaempferol-3-O-alpha-L-rhamanopyranosyl-(1'''-6'')-beta-D-glucopyranoside
kaempferol-3-O-rhamanopyranosyl-(1'''-6'')-glucopyranoside
nicotiflorin
PubChem Compound 5318767
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator